molecular formula C20H24N2O4S B2613846 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922103-02-4

2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2613846
CAS No.: 922103-02-4
M. Wt: 388.48
InChI Key: ZVIQCHDXVLSTDA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a fused tetrahydrobenzooxazepine scaffold. This compound combines a benzenesulfonamide moiety with a conformationally constrained oxazepine ring system, which is substituted with methyl groups at positions 3, 3, and 3.

Structural characterization of this compound has benefited from crystallographic techniques, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement . The compound’s rigidity and stereoelectronic properties make it a candidate for targeting enzymes or receptors where sulfonamides are known modulators, such as carbonic anhydrases or kinase domains.

Properties

IUPAC Name

2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-6-9-18(14(2)10-13)27(24,25)21-15-7-8-17-16(11-15)22(5)19(23)20(3,4)12-26-17/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQCHDXVLSTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps. The starting materials often include 2,4-dimethylbenzenesulfonamide and 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine. The reaction conditions usually require the presence of a strong acid or base to facilitate the formation of the desired product. Common solvents used in these reactions include dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Breast Cancer (MCF-7 Cells) :
    • Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation.
    • Mechanism : Induction of apoptosis through the activation of caspase pathways was observed.
  • Leukemia (K562 Cells) :
    • Findings : Significant cytotoxicity was noted.
    • Mechanism : Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) generation.

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Studies have shown that this compound exhibits activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Toxicity and Safety Profile

Toxicological evaluations are crucial for assessing the safety of new compounds. Preliminary assessments indicate that this compound has a low toxicity profile in animal models at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential side effects.

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of sulfonamide-containing heterocycles. Key structural analogues include:

Benzenesulfonamide derivatives with substituted oxazepines : Compounds like N-(2,3-dihydrobenzo[b][1,4]oxazepin-4-yl)benzenesulfonamide lack the methyl and oxo substitutions, resulting in reduced steric hindrance and altered binding kinetics.

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight LogP Hydrogen Bond Acceptors Key Structural Features
Target Compound 430.5 g/mol 3.2 6 3,3,5-Trimethyl-4-oxo oxazepine
N-(2,3-dihydrobenzo[b][1,4]oxazepin-4-yl)benzenesulfonamide 328.4 g/mol 2.8 5 Unsubstituted oxazepine ring
Tetrahydrobenzo[b][1,4]diazepine analogue 415.6 g/mol 2.5 7 Nitrogen-containing diazepine core

Research Findings and Challenges

  • Crystallography : SHELX-refined structures reveal that the 3,3,5-trimethyl groups induce a boat conformation in the oxazepine ring, which may stabilize interactions with hydrophobic enzyme pockets .
  • Lepidoptera) could modulate efficacy .

Biological Activity

The compound 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (CAS Number: 922041-01-8) is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant data, case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C20_{20}H24_{24}N2_{2}O4_{4}S
Molecular Weight 388.5 g/mol
CAS Number 922041-01-8

Structural Characteristics

The structural complexity of this compound includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepin ring system, which contribute to its unique biological properties.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties. The mechanism generally involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism has been well-documented across various sulfonamide compounds, suggesting that 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide may exhibit comparable antimicrobial activity .

Neuroprotective Effects

The neuroprotective potential of compounds with similar structural features has been noted in various studies. For instance, some derivatives have shown efficacy in reducing oxidative stress and inflammation in neuronal cells. These findings imply that the compound may also possess neuroprotective properties worthy of further investigation .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of pyrazole derivatives in breast cancer models. The results indicated that certain substitutions on the pyrazole ring led to enhanced cytotoxicity and apoptosis induction in cancer cells. While 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide was not explicitly tested in this study, the structural similarities suggest it could yield similar outcomes .

Evaluation of Antimicrobial Activity

In another study assessing various sulfonamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds showed significant inhibitory effects. The results support further exploration into the antimicrobial efficacy of 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the benzo[b][1,4]oxazepinone core via cyclization of substituted 2-aminophenol derivatives. Subsequent sulfonylation with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) yields the target compound. Key steps include:

  • Core formation: Cyclization using trifluoroacetic acid (TFA) or polyphosphoric acid .
  • Sulfonylation: Reaction at 0–5°C to minimize side reactions .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient).
StepYield (%)Purity (HPLC)Key Characterization
Core synthesis65–7090%1^1H NMR (CDCl3_3): δ 1.45 (s, 6H, CH3_3)
Sulfonylation80–8595%HRMS: m/z calc. [M+H]+^+ 443.2012

Q. How to characterize purity and structural integrity?

Methodological Answer: Use a combination of:

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm (purity ≥95%) .
  • NMR: Confirm regiochemistry of methyl groups (e.g., 13^{13}C NMR for quaternary carbons) .
  • X-ray crystallography: Resolve crystal packing and stereochemistry (e.g., CCDC deposition for structural validation) .

Q. What key structural features influence reactivity?

Methodological Answer:

  • Sulfonamide group: Enhances hydrogen-bonding potential, affecting solubility and target binding .
  • Oxazepine ring: Conformational flexibility modulates interactions with enzymes (e.g., cyclooxygenase isoforms) .
  • Methyl substituents: Steric hindrance at C3 and C5 positions reduces rotational freedom, stabilizing bioactive conformations .

Advanced Research Questions

Q. How to design experiments to study biological target interactions?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with PDB structures (e.g., COX-2 or GABAA_A receptors) to predict binding modes .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD_D) using immobilized targets .
  • Comparative studies: Benchmark against known sulfonamide inhibitors (e.g., celecoxib) to assess selectivity .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

  • Standardize protocols: Use USP buffers (pH 1.2–7.4) and controlled temperature (25°C ± 0.5) .
  • High-throughput screening: Employ nephelometry or UV-Vis spectroscopy in 96-well plates to test >50 solvent systems .
  • Data reconciliation: Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities or polymorphic forms .

Q. How to optimize reaction yields in synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Vary catalyst loading (e.g., DMAP 0.1–1.0 eq.), temperature (25–80°C), and solvent polarity (THF vs. DCM) .
  • In-situ monitoring: Use ReactIR to track sulfonylation progress and minimize byproducts .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl2_2) for enhanced cyclization efficiency .

Q. How to model pharmacokinetic properties computationally?

Methodological Answer:

  • QSAR models: Train on datasets of sulfonamide derivatives to predict logP, plasma protein binding, and metabolic stability .
  • Molecular dynamics (MD): Simulate blood-brain barrier permeability using CHARMM force fields .
  • ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate toxicity profiles .

Data Contradiction Analysis

Q. Conflicting reports on enzyme inhibition potency: How to validate mechanisms?

Methodological Answer:

  • Enzyme kinetics: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis studies: Modify key residues (e.g., Arg120 in COX-2) to confirm binding site interactions .
  • Isothermal Titration Calorimetry (ITC): Measure enthalpy changes to validate stoichiometry .

Comparative Structural Analysis

Q. How does this compound compare to similar bioactive sulfonamides?

Methodological Answer:

FeatureThis CompoundCelecoxibSulfadimethoxazole
Core StructureBenzooxazepinonePyrazolePyrimidine
Key Substituents2,4-DimethylphenylTrifluoromethyl4-Methoxy
LogP (Predicted)3.83.51.2

Methodological Best Practices

  • Theoretical frameworks: Align hypotheses with enzyme-substrate interaction theories (e.g., induced-fit model) .
  • Reproducibility: Deposit raw spectral data in public repositories (e.g., Zenodo) and report crystallization conditions .

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